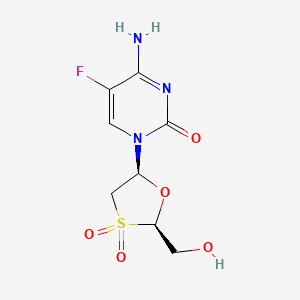![molecular formula C49H56N7O9P B15295012 N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a purine base linked to a modified sugar moiety and a phenoxyacetamide group, indicating its potential as a nucleoside analogue or a pharmaceutical intermediate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide” likely involves multiple steps, including:
Protection of functional groups: Protecting groups such as bis(4-methoxyphenyl)-phenylmethoxy may be used to protect hydroxyl groups during the synthesis.
Formation of the sugar moiety: The oxolane ring is formed through cyclization reactions.
Attachment of the purine base: The purine base is attached to the sugar moiety via glycosylation reactions.
Introduction of the phosphanyl group: The phosphanyl group is introduced through phosphorylation reactions.
Final deprotection and coupling: The protected groups are removed, and the phenoxyacetamide group is coupled to the molecule.
Industrial Production Methods
Industrial production of such complex compounds typically involves:
Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and pH.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification techniques: Utilizing chromatography, crystallization, and other purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and phenoxy groups.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phosphanyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation products: Formation of aldehydes or carboxylic acids.
Reduction products: Formation of primary amines.
Substitution products: Formation of phosphanyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of nucleoside analogues: The compound can be used as an intermediate in the synthesis of nucleoside analogues for antiviral or anticancer research.
Biology
Enzyme inhibitors: Potential use as an inhibitor of enzymes involved in nucleotide metabolism.
Medicine
Pharmaceutical development: Exploration as a lead compound for drug development targeting specific molecular pathways.
Industry
Chemical synthesis: Use as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of “N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide” likely involves:
Molecular targets: Binding to specific enzymes or receptors involved in nucleotide metabolism.
Pathways: Inhibition of enzymatic activity, leading to disruption of nucleotide synthesis or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nucleoside analogues: Compounds such as zidovudine or acyclovir.
Phosphanyl derivatives: Compounds with similar phosphanyl groups used in medicinal chemistry.
Uniqueness
Structural complexity: The unique combination of functional groups and stereochemistry.
Broad range of applications in various scientific fields.
Propriétés
Formule moléculaire |
C49H56N7O9P |
|---|---|
Poids moléculaire |
918.0 g/mol |
Nom IUPAC |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C49H56N7O9P/c1-33(2)56(34(3)4)66(63-28-14-27-50)65-44-41(29-62-49(35-15-10-8-11-16-35,36-19-23-38(58-5)24-20-36)37-21-25-39(59-6)26-22-37)64-48(45(44)60-7)55-32-53-43-46(51-31-52-47(43)55)54-42(57)30-61-40-17-12-9-13-18-40/h8-13,15-26,31-34,41,44-45,48H,14,28-30H2,1-7H3,(H,51,52,54,57)/t41-,44-,45-,48-,66?/m1/s1 |
Clé InChI |
LHJMWCPLFQEOGK-JLZYTDEISA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)



![3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline](/img/structure/B15294975.png)


![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)


![(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15295019.png)

![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
